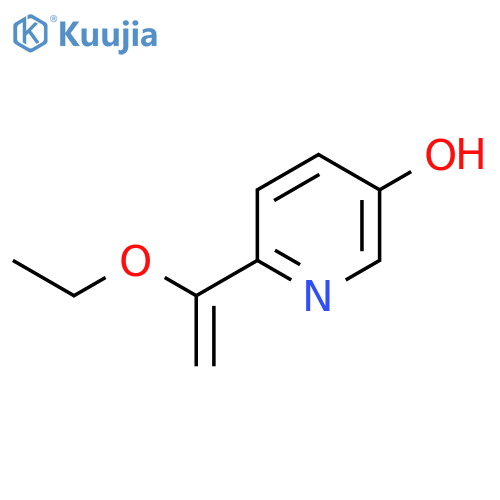Cas no 2137984-57-5 (6-(1-Ethoxyethenyl)pyridin-3-ol)

2137984-57-5 structure
商品名:6-(1-Ethoxyethenyl)pyridin-3-ol
6-(1-Ethoxyethenyl)pyridin-3-ol 化学的及び物理的性質
名前と識別子
-
- EN300-803566
- 2137984-57-5
- 6-(1-ethoxyethenyl)pyridin-3-ol
- 6-(1-Ethoxyethenyl)pyridin-3-ol
-
- インチ: 1S/C9H11NO2/c1-3-12-7(2)9-5-4-8(11)6-10-9/h4-6,11H,2-3H2,1H3
- InChIKey: RENAKGMEKMPCEQ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(=C)C1C=CC(=CN=1)O
計算された属性
- せいみつぶんしりょう: 165.078978594g/mol
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
6-(1-Ethoxyethenyl)pyridin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-803566-5.0g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
| Enamine | EN300-803566-0.25g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
| Enamine | EN300-803566-10.0g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
| Enamine | EN300-803566-1.0g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
| Enamine | EN300-803566-2.5g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
| Enamine | EN300-803566-0.5g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
| Enamine | EN300-803566-0.05g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
| Enamine | EN300-803566-0.1g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 0.1g |
$867.0 | 2024-05-21 |
6-(1-Ethoxyethenyl)pyridin-3-ol 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
2137984-57-5 (6-(1-Ethoxyethenyl)pyridin-3-ol) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
